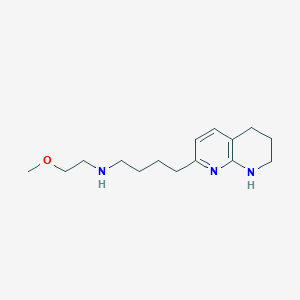![molecular formula C14H11FN2O B13683815 2-(4-Fluorophenyl)-6-methoxyimidazo[1,2-a]pyridine](/img/structure/B13683815.png)
2-(4-Fluorophenyl)-6-methoxyimidazo[1,2-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Fluorophenyl)-6-methoxyimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a fluorophenyl group at the 2-position and a methoxy group at the 6-position of the imidazo[1,2-a]pyridine core. Imidazo[1,2-a]pyridines are known for their diverse pharmacological and biological activities, making them valuable in medicinal chemistry and drug development .
Preparation Methods
The synthesis of 2-(4-Fluorophenyl)-6-methoxyimidazo[1,2-a]pyridine can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with 4-fluorobenzaldehyde in the presence of a suitable catalyst, followed by cyclization and methoxylation reactions. The reaction conditions typically include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid .
Industrial production methods for this compound may involve multi-step processes that include the preparation of intermediates, purification, and final product isolation. These methods are designed to ensure high yield and purity of the final product .
Chemical Reactions Analysis
2-(4-Fluorophenyl)-6-methoxyimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced products.
Substitution: The compound can undergo substitution reactions where the fluorophenyl or methoxy groups are replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted imidazo[1,2-a]pyridines .
Scientific Research Applications
2-(4-Fluorophenyl)-6-methoxyimidazo[1,2-a]pyridine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-6-methoxyimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
2-(4-Fluorophenyl)-6-methoxyimidazo[1,2-a]pyridine can be compared with other similar compounds, such as:
2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine: This compound has a methyl group instead of a methoxy group at the 6-position, which may result in different biological activities and properties.
2-(4-Fluorophenyl)-6-chloroimidazo[1,2-a]pyridine: The presence of a chloro group instead of a methoxy group can lead to variations in reactivity and pharmacological effects.
2-(4-Fluorophenyl)-6-hydroxyimidazo[1,2-a]pyridine: The hydroxy group at the 6-position can enhance the compound’s solubility and influence its biological activity.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their impact on its chemical and biological properties.
Properties
Molecular Formula |
C14H11FN2O |
|---|---|
Molecular Weight |
242.25 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-6-methoxyimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H11FN2O/c1-18-12-6-7-14-16-13(9-17(14)8-12)10-2-4-11(15)5-3-10/h2-9H,1H3 |
InChI Key |
GBXRPGDLEOCBRK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN2C=C(N=C2C=C1)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















